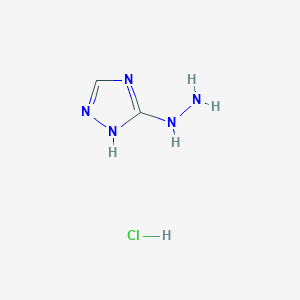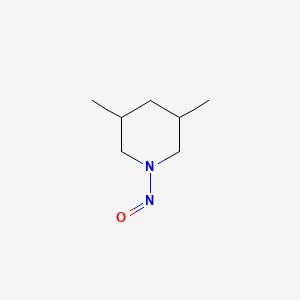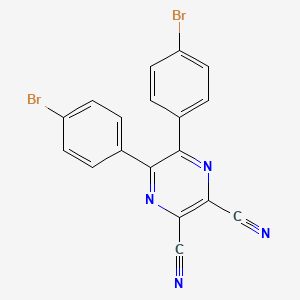
1H-1,2,4-triazol-3-ylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazol-3-ylhydrazine is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring three nitrogen atoms within a five-membered ring, imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-triazol-3-ylhydrazine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method is the reaction of hydrazine hydrate with formamide under acidic conditions, leading to the formation of the triazole ring. Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used technique for synthesizing triazole derivatives, including this compound .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazol-3-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted triazole derivatives.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazol-3-ylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is used in the design of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of 1H-1,2,4-triazol-3-ylhydrazine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with metal ions, enhancing its biological activity. The compound’s ability to inhibit enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazol-3-ylhydrazine is unique among triazole derivatives due to its specific substitution pattern and reactivity. Similar compounds include:
1H-1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements, exhibiting distinct chemical properties and applications.
3-Amino-1,2,4-triazole: Known for its herbicidal activity and use in the synthesis of pharmaceuticals.
1,2,4-Triazole-3-thiol: Used in the design of metal chelators and as a precursor for the synthesis of other heterocyclic compounds
Eigenschaften
CAS-Nummer |
21126-64-7 |
|---|---|
Molekularformel |
C2H6ClN5 |
Molekulargewicht |
135.55 g/mol |
IUPAC-Name |
1H-1,2,4-triazol-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H5N5.ClH/c3-6-2-4-1-5-7-2;/h1H,3H2,(H2,4,5,6,7);1H |
InChI-Schlüssel |
YJILWGALXNQXIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)




![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)




